Chloride ion

Supramolecular Chemistry Anion Recognition Halide Binding

This Chloride Ion (CAS 139512-37-1) delivers a distinct chromatographic retention time (~4.0 min), enabling precise quantification in complex aqueous matrices for drinking water, wastewater, and industrial process monitoring per regulatory standards. Its specific binding affinity (K=105 M⁻¹) supports ion-selective electrode development, while its irreversible incorporation into aluminum alloy surfaces underpins critical corrosion studies. Researchers utilizing chloride-dependent enzymes like SalL can exploit this defined halide for synthesizing high-value chlorinated pharmaceuticals where chlorine bioactivity is essential.

Molecular Formula Cl-
Molecular Weight 35.45 g/mol
CAS No. 139512-37-1
Cat. No. B138136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloride ion
CAS139512-37-1
SynonymsChloride Ion Level
Chlorides
Ion Level, Chloride
Level, Chloride Ion
Molecular FormulaCl-
Molecular Weight35.45 g/mol
Structural Identifiers
SMILES[Cl-]
InChIInChI=1S/ClH/h1H/p-1
InChIKeyVEXZGXHMUGYJMC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.3 mg/mL at 25 °C

Chloride Ion (CAS 139512-37-1): A Core Anion for Analytical and Biological Applications


Chloride ion (Cl⁻) is a halide anion and a monoatomic chlorine species, functioning as the conjugate base of hydrogen chloride [1]. It is a fundamental electrolyte in biological systems and a standard analyte in analytical chemistry. The identifier CAS 139512-37-1 is a specific entry associated with this ion in certain chemical vendor catalogs, distinguishing it from the more common CAS 16887-00-6 used in authoritative databases like PubChem . This distinction is crucial for procurement from specific suppliers and for accurate inventory management in research laboratories.

The Risks of Interchanging Chloride Ion with Other Anions: A Guide to Critical Performance Variations


While various anions may be considered for similar roles, substituting chloride ion with another halide or oxoanion can lead to significant, quantifiable deviations in experimental outcomes. Differences in ionic radii (Cl⁻: 181 pm), hydration energies, polarizability, and specific binding interactions mean that in-class compounds cannot be simply interchanged without altering system behavior [1]. For example, the Hofmeister series dictates that chloride has a distinct lyotropic effect compared to sulfate or phosphate, impacting protein stability and solubility [2]. The following evidence demonstrates these critical, context-specific differentiations.

Chloride Ion (CAS 139512-37-1): Quantifiable Differentiation from Key Comparators


Chloride Ion vs. Other Halides: Quantifying Binding Affinity and Receptor Selectivity

In the design of anion receptors, chloride ion (Cl⁻) exhibits a distinct binding profile compared to other halides. For a series of tris(2-hydroxyphenyl)methane derivatives, selectivity for Cl⁻ over Br⁻, I⁻, and NO₃⁻ was observed [1]. This selectivity is quantified by the binding constant (K) for the receptor-anion complex, which is higher for chloride than for the comparators. The data demonstrate that chloride's ionic radius and shape (181 pm) allows for a more stable host-guest complex through multiple hydrogen bonds [1]. In a separate study, the binding constants for a specific receptor were measured as 105 M⁻¹ for Cl⁻, 115 M⁻¹ for Br⁻, and 50 M⁻¹ for I⁻, showing a clear, quantifiable preference [2].

Supramolecular Chemistry Anion Recognition Halide Binding

Chromatographic Resolution: Differentiating Chloride from Fluoride and Sulfate by Retention Time

In standard ion chromatography (IC) methods, chloride ion elutes with a distinct retention time, enabling its quantification in complex mixtures. Using a carbonate/bicarbonate mobile phase on a standard analytical column (Shim-pack IC-SA2), chloride (as a 1.0 mg/L standard) eluted at approximately 4.0 minutes, while fluoride eluted earlier at 3.0 minutes and sulfate much later at over 12 minutes [1][2]. This difference in retention time provides the basis for quantitative analysis and separation. In a soil analysis method, chloride's retention time was 1.96 min compared to 12.26 min for sulfate, demonstrating a 6.25x faster elution [2].

Ion Chromatography Analytical Chemistry Environmental Analysis

Distinct Solvation and Interfacial Behavior: Chloride vs. Iodide

Computational studies reveal that chloride and iodide ions exhibit fundamentally different behaviors at the air-water interface due to differences in polarizability. Molecular dynamics simulations show that iodide (I⁻) is significantly more polarizable than chloride (Cl⁻), resulting in a more anisotropic solvation structure and a greater propensity to reside at the air-water interface [1]. This is because I⁻, being larger and more polarizable, has a 'hydrophobic' cavity in its bulk solvation shell, driving it to the interface. In contrast, Cl⁻ is more strongly hydrated and less surface-active [1]. The quantitative difference is reflected in the calculated bulk-to-interface free energy difference, which is positive for Cl⁻ and negative for I⁻ [1].

Physical Chemistry Molecular Dynamics Interfacial Science

Sorption on Metal Surfaces: Irreversible Chloride Incorporation vs. Weaker Sulfate Adsorption

On an aluminum 2024 alloy surface, the sorption behavior of chloride and sulfate anions differs significantly. Chloride adsorption is weaker than sulfate but is more irreversible because chloride ions are more readily incorporated into the surface oxide layer [1]. This incorporation makes chloride a primary driver for localized corrosion (pitting), whereas sulfate's stronger initial adsorption is more reversible and less detrimental. The study used electrochemical, radiochemical, and ultrahigh-vacuum spectroscopic techniques to quantify these sorption processes [1].

Materials Science Corrosion Science Electrochemistry

Enzymatic Halogenation: Chloride as the Native Substrate for a Marine Bacterial Chlorinase

The marine bacterial enzyme SalL is a SAM-dependent chlorinase that catalyzes the nucleophilic substitution of L-methionine from S-adenosyl-L-methionine (SAM) using chloride as a substrate to produce 5'-chloro-5'-deoxyadenosine [1]. While SalL can also accept bromide and iodide, it does not accept fluoride, demonstrating a specific halide selectivity profile [1]. The activity with chloride leads to the biosynthesis of salinosporamide A, a potent anticancer agent that is 500 times more active than its deschloro analog [1]. This highlights the unique role of chloride in generating bioactive molecules.

Biochemistry Enzymology Natural Product Biosynthesis

Optimal Application Scenarios for Chloride Ion (CAS 139512-37-1) Based on Quantitative Evidence


Environmental and Industrial Water Quality Monitoring

Leveraging the distinct chromatographic retention time of chloride (approx. 4.0 min) compared to fluoride (3.0 min) and sulfate (12.0 min), laboratories can reliably quantify chloride levels in complex aqueous samples [1]. This method is essential for monitoring drinking water, wastewater, and industrial process streams, where accurate chloride measurement is mandated by regulatory standards. The method's robustness ensures minimal interference from other common anions.

Development of Anion-Selective Sensors and Receptors

The differential binding affinity of chloride (K = 105 M⁻¹) relative to iodide (K = 50 M⁻¹) and bromide (K = 115 M⁻¹) can be exploited in the design of ion-selective electrodes or supramolecular sensors [1]. By tuning receptor structure to favor chloride's specific size and shape, researchers can create devices with enhanced selectivity over other halides or oxoanions, improving accuracy in clinical diagnostics or environmental sensing.

Corrosion Inhibition and Material Selection

The irreversible incorporation of chloride ions into aluminum alloy surfaces, in contrast to the more reversible adsorption of sulfate, necessitates specific material choices and inhibitor strategies in chloride-rich environments [1]. This knowledge is vital for engineers designing marine structures, chemical processing equipment, and aerospace components to mitigate pitting corrosion and ensure long-term material integrity.

Biocatalysis and Halogenated Natural Product Research

The specific substrate profile of chloride-dependent enzymes like SalL, which discriminates against fluoride, is crucial for biotechnological applications in producing halogenated compounds [1]. Researchers can utilize this knowledge to engineer biosynthetic pathways or develop enzymatic assays that require a defined halide, such as producing high-value chlorinated pharmaceuticals where the chlorine atom is essential for bioactivity.

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